molecular formula C12H9F3N2O2S B2507122 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid CAS No. 927983-65-1

2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2507122
CAS No.: 927983-65-1
M. Wt: 302.27
InChI Key: IISWEXBKCSVBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an aniline moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Aniline Moiety: The aniline derivative, 2-(Trifluoromethyl)aniline, is introduced via a nucleophilic aromatic substitution reaction.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally deactivating.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. It may serve as a lead compound in drug discovery programs aimed at treating various diseases.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Trifluoromethyl)anilino]benzoic acid
  • 2-[2-(Trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
  • 2-[2-(Trifluoromethyl)anilino]-1,3-thiazole-5-acetic acid

Uniqueness

Compared to similar compounds, 2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the acetic acid group, which can influence its reactivity and interactions with biological targets. The combination of the trifluoromethyl group and the thiazole ring also imparts distinct physicochemical properties, such as increased lipophilicity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-3-1-2-4-9(8)17-11-16-7(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWEXBKCSVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.